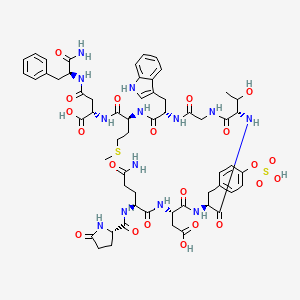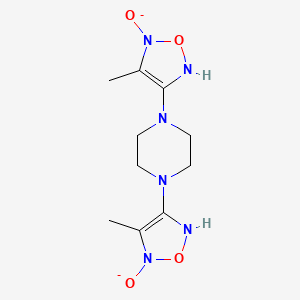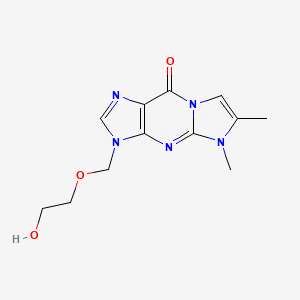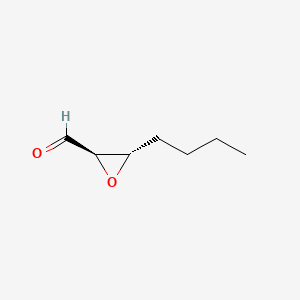
2,3-Epoxyheptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Epoxyheptanal: is an organic compound with the molecular formula C7H12O2 . It is a colorless to pale yellow liquid with a medium, citrus, fatty odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Epoxyheptanal can be synthesized through various methods, including the epoxidation of alkenes. One common method involves the reaction of 2,3-heptadienal with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to manufacturers and may vary depending on the desired application and scale of production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Epoxyheptanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols and amines.
Wissenschaftliche Forschungsanwendungen
2,3-Epoxyheptanal has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the study of reaction mechanisms involving epoxides.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry:
- Utilized as a flavor additive in the food industry due to its citrus-like aroma.
- Applied in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2,3-Epoxyheptanal involves its ability to react with various nucleophiles, leading to the opening of the epoxide ring. This reactivity is due to the strained three-membered ring structure of the epoxide, which makes it highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Epoxybutanal
- 2,3-Epoxyhexanal
- 2,3-Epoxyoctanal
Comparison: 2,3-Epoxyheptanal is unique due to its specific chain length and the position of the epoxide group. Compared to shorter-chain epoxides like 2,3-Epoxybutanal, it has different physical properties and reactivity. Longer-chain epoxides like 2,3-Epoxyoctanal may have different applications and uses due to their increased hydrophobicity and molecular size .
Eigenschaften
CAS-Nummer |
104528-14-5 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(2R,3S)-3-butyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-7(5-8)9-6/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
JSGLRFSEKUNPRD-BQBZGAKWSA-N |
Isomerische SMILES |
CCCC[C@H]1[C@@H](O1)C=O |
Kanonische SMILES |
CCCCC1C(O1)C=O |
Dichte |
0.938-0.948 (20º) |
Physikalische Beschreibung |
Colourless to pale yellow liquid; fatty citrus aroma |
Löslichkeit |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


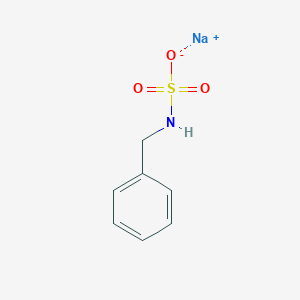

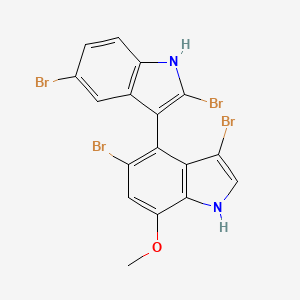

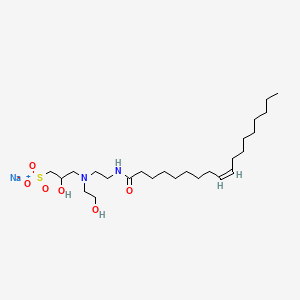
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)


